molecular formula C12H15N3O3S B12250624 tert-butyl N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

tert-butyl N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Cat. No.: B12250624
M. Wt: 281.33 g/mol
InChI Key: RLZDGLYEDCFBBQ-UHFFFAOYSA-N
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Description

tert-butyl N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate: is an organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a carbamate group

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

tert-butyl N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]carbamate

InChI

InChI=1S/C12H15N3O3S/c1-12(2,3)17-11(16)13-6-9-14-10(15-18-9)8-4-5-19-7-8/h4-5,7H,6H2,1-3H3,(H,13,16)

InChI Key

RLZDGLYEDCFBBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CSC=C2

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the thiophene ring: This step involves the incorporation of the thiophene moiety into the oxadiazole structure.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

tert-butyl N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving thiophene or oxadiazole-containing compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The carbamate group can also participate in hydrogen bonding or other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

tert-butyl N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate can be compared with similar compounds such as:

    tert-butyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-N-[(thiophen-2-yl)methyl]carbamate: This compound also contains a thiophene ring and a carbamate group but features a thiadiazole ring instead of an oxadiazole ring.

    tert-butyl N-(5-bromothiophen-3-yl)carbamate: This compound has a bromine atom on the thiophene ring, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

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